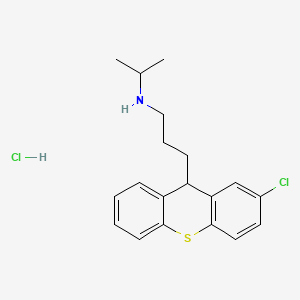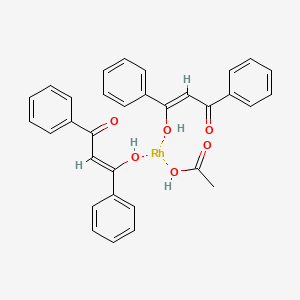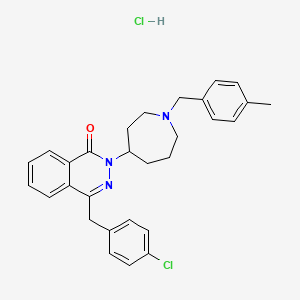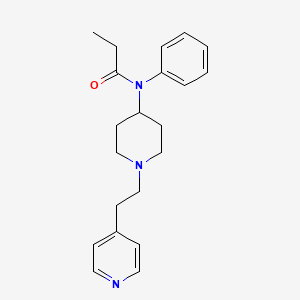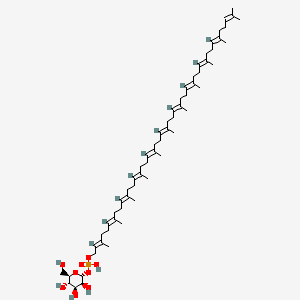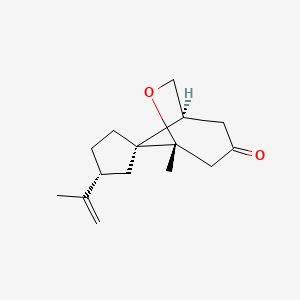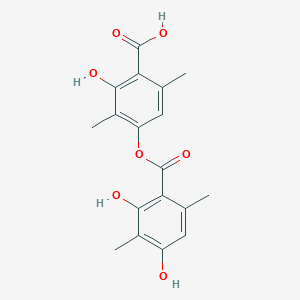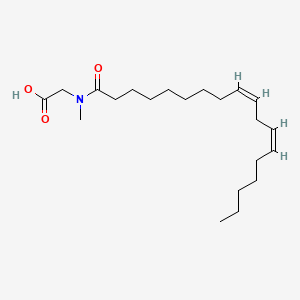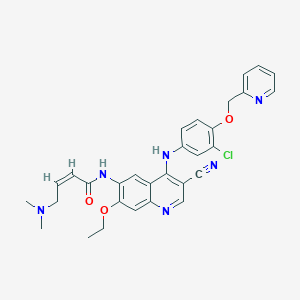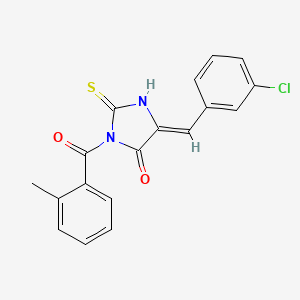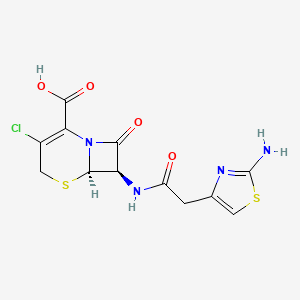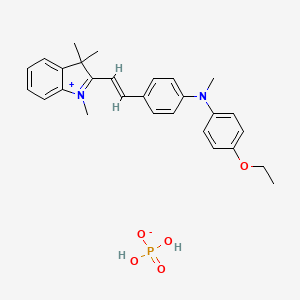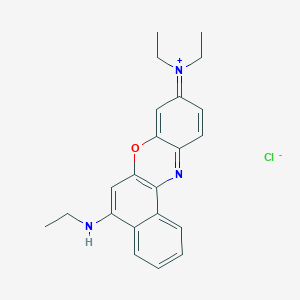![molecular formula C16H20N2O7 B12771957 methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid CAS No. 197635-32-8](/img/structure/B12771957.png)
methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid is a compound that features a benzoate ester linked to an imidazole derivative via an ethoxy bridge The presence of oxalic acid suggests it may form a salt or complex with the primary compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring can be synthesized through a cyclization reaction involving glyoxal and ammonia, followed by alkylation to introduce the 2-methyl group.
Linking the Imidazole to the Benzoate: The ethoxy bridge is introduced by reacting the imidazole derivative with an appropriate ethylating agent, followed by esterification with 4-hydroxybenzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation to form imidazole N-oxides.
Reduction: Reduction reactions can target the benzoate ester, converting it to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate is likely related to its ability to interact with biological targets through the imidazole ring. Imidazole rings are known to bind to metal ions and enzymes, potentially inhibiting their activity. This compound may also interact with cellular membranes, affecting their integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Another imidazole derivative with similar chemical properties.
Cis-[4,5-Bis-(4-Bromophenyl)-2-(2-Ethoxy-4-Methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl: A structurally related compound with different substituents on the imidazole ring.
Uniqueness
Methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate is unique due to the specific combination of the benzoate ester and the imidazole ring linked via an ethoxy bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
197635-32-8 |
|---|---|
Formule moléculaire |
C16H20N2O7 |
Poids moléculaire |
352.34 g/mol |
Nom IUPAC |
methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid |
InChI |
InChI=1S/C14H18N2O3.C2H2O4/c1-11-15-7-8-16(11)9-10-19-13-5-3-12(4-6-13)14(17)18-2;3-1(4)2(5)6/h3-6H,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
JPZQYVJALIXKTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCCN1CCOC2=CC=C(C=C2)C(=O)OC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


